molecular formula C8H15N3O B13189696 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B13189696
M. Wt: 169.22 g/mol
InChI Key: DJQKETNELRAHLT-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a synthetic organic compound featuring a propanol backbone substituted with an amino group, a methyl group, and a 1-methylimidazole moiety.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(5-9)7(12)8-10-3-4-11(8)2/h3-4,6-7,12H,5,9H2,1-2H3

InChI Key

DJQKETNELRAHLT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NC=CN1C)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Base-catalyzed reaction of a substituted acetyl precursor with chloroform to form a chlorinated intermediate Alkali base (e.g., 1,8-diazabicycloundec-7-ene or sodium hydroxide), temperature -20°C to 0°C Formation of α-chlorinated ketone intermediate
2 Nucleophilic substitution of the chlorinated intermediate with sodium azide in alcohol solvent Sodium azide, methanol or ethanol, base such as diisopropylethylamine, 25-50°C, 15-48 hours Formation of azido intermediate with yields around 48-55%
3 Reduction of azido intermediate to amino alcohol using a suitable reducing agent Common reducing agents include triphenylphosphine or catalytic hydrogenation Final 2-amino-2-substituted propane-1-ol compound with yields exceeding 80%

This synthetic route is notable for its mild conditions, relatively high overall yield (total yield of three steps exceeding 40%), and operational simplicity, making it suitable for laboratory-scale preparation.

Incorporation of the 1-Methyl-1H-Imidazol-2-yl Group

The attachment of the 1-methyl-1H-imidazol-2-yl moiety is typically achieved through nucleophilic substitution or coupling reactions involving imidazole derivatives. Literature on imidazole ring functionalization suggests:

  • Using propargylic ureas or related intermediates as precursors.
  • Employing base-catalyzed intramolecular hydroamidation to form imidazol-2-one or imidazolidin-2-one rings, which can be further transformed into substituted imidazoles.

Base-Catalyzed Intramolecular Hydroamidation

A highly efficient organocatalytic method involves:

Parameter Details
Catalyst Strong organic bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)
Solvent Anhydrous acetonitrile
Temperature Ambient (22-25°C)
Reaction Time 1 min to 30 min
Yield Quantitative conversion to cyclic urea derivatives

This method offers excellent chemo- and regioselectivity and can be adapted to synthesize imidazole-substituted amino alcohols by subsequent functional group transformations.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Remarks
α-Chlorination of acetyl precursor Chloroform, DBU or NaOH -20°C to 0°C Not specified Formation of chlorinated intermediate
Azide substitution Sodium azide, MeOH or EtOH, DIPEA or DBU 25-50°C, 15-48 h 48-55 Requires careful control of temperature and stoichiometry
Reduction to amino alcohol Reducing agent (e.g., triphenylphosphine) Mild, room temperature >80 High yield, simultaneous reduction of multiple groups
Imidazole ring formation Propargylic urea, BEMP catalyst Ambient, MeCN solvent Quantitative Fast reaction, high selectivity

Analytical and Practical Considerations

  • Reaction Monitoring: Thin-layer chromatography is commonly used to monitor the progress of azide substitution and reduction steps.
  • Purification: Column chromatography on silica gel with n-heptane/ethyl acetate mixtures is effective for isolating intermediates and final products.
  • Safety: Sodium azide and reducing agents require careful handling due to toxicity and potential explosiveness.
  • Scalability: The described methods are amenable to scale-up due to mild conditions and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Structural Features Molecular Weight Solubility/Bioavailability Notes Biological Activity/Applications Reference IDs
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol (Target) Propanol backbone with amino, methyl, and 1-methylimidazole substituents Not explicitly provided Likely moderate solubility due to polar groups Potential kinase inhibition or drug intermediate
2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (CAS 1341133-87-6) Benzoimidazole replaces imidazole; larger aromatic system 205.26 Lower solubility than target due to increased lipophilicity Intermediate in pharmaceutical synthesis
2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS 1250620-54-2) Propanamide backbone with imidazole; amide group instead of alcohol 168.2 Higher metabolic stability; reduced solubility vs. alcohol Unspecified; likely bioactive intermediate
3-Amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol hydrochloride (CAS 1210519-48-4) Trifluoromethyl group; hydrochloride salt 245.63 Enhanced aqueous solubility due to salt form Investigated for kinase or receptor modulation
3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi) Tetrabrominated benzodiazole; bulky substituents ~500 (estimated) Low solubility; high potency as CK2 kinase inhibitor Dual CK2/PIM-1 kinase inhibition
3-(1H-Imidazol-5-yl)propan-1-ol Simpler structure lacking amino and methyl groups ~140 (estimated) High solubility due to minimal substituents Intermediate in heterocyclic synthesis

Key Findings from Comparative Analysis

Structural Impact on Solubility :

  • The hydrochloride salt of the trifluoro analog (CAS 1210519-48-4) exhibits superior aqueous solubility compared to the target compound, highlighting the role of ionic functional groups .
  • Bulky substituents, as seen in N1-PrOH-TBBi, reduce solubility but enhance target binding affinity in kinase inhibition .

Biological Activity :

  • The benzoimidazole variant (CAS 1341133-87-6) may target different biological pathways due to its extended aromatic system, which enhances interactions with hydrophobic binding pockets .
  • The trifluoro analog’s electronegative groups could improve receptor binding kinetics, a feature absent in the target compound .

Metabolic Stability :

  • The amide derivative (CAS 1250620-54-2) demonstrates higher metabolic stability compared to alcohol-containing analogs, making it suitable for oral drug formulations .

Contradictions and Gaps: While N1-PrOH-TBBi’s brominated structure enhances kinase inhibition, its high molecular weight and low solubility limit bioavailability, contrasting with the target compound’s likely balanced profile . Limited data on the target compound’s exact molecular weight and activity necessitate further experimental validation.

Biological Activity

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol, also known by its CAS number 1501443-71-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 1501443-71-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative disease management . The imidazole ring in the compound is believed to enhance binding affinity to these enzymes.
  • Reactive Oxygen Species (ROS) Generation : Research indicates that compounds with similar structures can induce ROS production, leading to apoptosis in cancer cells. This mechanism involves mitochondrial dysfunction and DNA damage, which are critical for cancer therapy .
  • Antimicrobial Activity : Imidazole derivatives have been noted for their antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's structure suggests potential for similar antimicrobial effects, contributing to its therapeutic applications .

Biological Activity Overview

Activity TypeDescriptionReference
Enzyme Inhibition Potential AChE and MAO inhibition; relevance in neurodegenerative diseases
Anticancer Effects Induction of apoptosis via ROS generation and mitochondrial dysfunction
Antimicrobial Possible activity against bacteria; structural basis for efficacy

Case Study 1: Apoptosis Induction

In a study examining the pro-apoptotic effects of imidazole derivatives, a compound structurally similar to this compound was tested on HeLa and MCF-7 cancer cell lines. The results indicated significant apoptosis induction through ROS overproduction and cell cycle arrest at the G1 phase, showcasing the compound's potential as an anticancer agent .

Case Study 2: Antibacterial Activity

Another study focused on the synthesis of nitroimidazole derivatives demonstrated effective antibacterial properties against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa. The findings suggest that compounds with imidazole moieties can be potent antimicrobial agents, providing a rationale for further investigation into this compound .

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